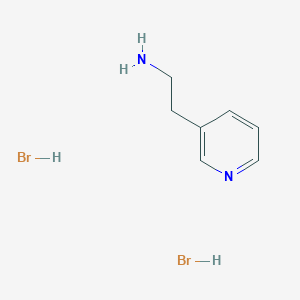

3-(2-Aminoethyl)pyridine dihydrobromide

Descripción

3-(2-Aminoethyl)pyridine dihydrobromide (CAS: 307496-23-7) is a pyridine derivative with a molecular formula of C₇H₁₀N₂·2HBr . It consists of a pyridine ring substituted with a 2-aminoethyl group and stabilized by two hydrobromic acid molecules. This compound is widely used in organic synthesis, particularly in the preparation of macrocyclic ligands and pharmaceutical intermediates. Its synthesis typically involves the reaction of 3-(2-aminoethyl)pyridine with hydrobromic acid, followed by purification steps such as solvent evaporation and recrystallization . Market analyses project steady growth in its production and consumption, driven by its applications in specialty chemicals and drug development .

Propiedades

IUPAC Name |

2-pyridin-3-ylethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2BrH/c8-4-3-7-2-1-5-9-6-7;;/h1-2,5-6H,3-4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKYVSOKWFXVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584114 | |

| Record name | 2-(Pyridin-3-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307496-23-7 | |

| Record name | 2-(Pyridin-3-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Aminoethyl)pyridine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)pyridine dihydrobromide typically involves the reaction of 3-(2-Aminoethyl)pyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The compound is then purified through recrystallization to obtain a high-purity product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Aminoethyl)pyridine dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

3-(2-Aminoethyl)pyridine dihydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 3-(2-Aminoethyl)pyridine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The pathways involved in its mechanism of action depend on the specific application and target .

Comparación Con Compuestos Similares

Positional Isomers: 2-(2-Aminoethyl)pyridine and 4-(2-Aminoethyl)pyridine

Positional isomers of 3-(2-aminoethyl)pyridine dihydrobromide differ in the substitution site of the aminoethyl group on the pyridine ring. Key comparisons include:

Research Findings :

- The 3-isomer exhibits superior stability in acidic conditions compared to the 2- and 4-isomers due to steric and electronic effects of the pyridine ring .

- In anti-HIV-1 studies, cyclam derivatives linked to 3-(2-aminoethyl)pyridine showed enhanced activity over 2- or 4-substituted analogs, likely due to optimized binding with viral proteins .

Bromide Salts of Pyridine Derivatives

Other bromide-containing pyridine derivatives share functional similarities but differ in reactivity and applications:

Research Insights :

- 3-(2-Bromoacetyl)pyridine hydrobromide is preferred in ketone-based reactions due to its electrophilic bromoacetyl group, unlike this compound, which participates in amine-mediated coupling .

- Safety profiles vary significantly: 2-Bromo-3-methylpyridine requires stringent handling due to toxicity, while this compound is relatively safer in controlled environments .

Macrocyclic Derivatives with Polyamine Linkers

Compounds like cyclam (1,4,8,11-tetraazacyclotetradecane) modified with polyamines or pyridine groups demonstrate overlapping applications but distinct structural frameworks:

Comparison Highlights :

- The 3-(2-aminoethyl)pyridine moiety in cyclam derivatives improves selectivity for viral enzymes compared to linear polyamine analogs .

- Synthetic routes for macrocyclic derivatives often require phthaloyl protecting groups, whereas this compound is synthesized via direct salt formation .

Actividad Biológica

3-(2-Aminoethyl)pyridine dihydrobromide, with the CAS number 307496-23-7, is a compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of an aminoethyl side chain. This structure is significant as it influences the compound's interactions with biological targets. The dihydrobromide form enhances its solubility in aqueous environments, which is crucial for biological assays.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Similar compounds have been shown to interact with various proteins and enzymes, potentially acting as inhibitors or modulators of enzyme activity.

- Cell Signaling Modulation : It may influence cell signaling pathways by binding to specific kinases and transcription factors, altering their activity and leading to changes in gene expression and cellular metabolism .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Effects : It has demonstrated antibacterial properties against various pathogens, suggesting potential applications in treating infections.

- Anticancer Potential : Studies have indicated that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed significant inhibition zones, indicating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound effectively reduced cell viability. The compound was tested at various concentrations, demonstrating dose-dependent effects.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Biochemical Pathways

The compound is involved in several key metabolic pathways:

- Cytochrome P450 Metabolism : It undergoes biotransformation via cytochrome P450 enzymes, which are crucial for drug metabolism and elimination from the body.

- Transport Mechanisms : The uptake of this compound into cells is facilitated by ATP-binding cassette (ABC) transporters, which are essential for its bioavailability and efficacy.

Safety and Toxicity

While exploring its therapeutic potential, safety profiles are critical. The compound has been noted to cause skin irritation and serious eye damage upon contact, necessitating caution in handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.